molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309599-04-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2388692
CAS No.: 2309599-04-8
M. Wt: 408.86
InChI Key: KMEVTAFDDUGKAA-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN6O3S and its molecular weight is 408.86. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been used as bromodomain and extraterminal inhibitors, which suggests that this compound may interact with proteins such as BRD4

Cellular Effects

Similar compounds have been shown to have high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to exhibit enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEVTAFDDUGKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.